![molecular formula C18H15BrClN3OS B2450365 2-((5-(4-bromophenyl)-1-methyl-1H-imidazol-2-yl)thio)-N-(3-chlorophenyl)acetamide CAS No. 1207012-80-3](/img/structure/B2450365.png)
2-((5-(4-bromophenyl)-1-methyl-1H-imidazol-2-yl)thio)-N-(3-chlorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((5-(4-bromophenyl)-1-methyl-1H-imidazol-2-yl)thio)-N-(3-chlorophenyl)acetamide is a useful research compound. Its molecular formula is C18H15BrClN3OS and its molecular weight is 436.75. The purity is usually 95%.
BenchChem offers high-quality 2-((5-(4-bromophenyl)-1-methyl-1H-imidazol-2-yl)thio)-N-(3-chlorophenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((5-(4-bromophenyl)-1-methyl-1H-imidazol-2-yl)thio)-N-(3-chlorophenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antibacterial Activity
"2-((5-(4-bromophenyl)-1-methyl-1H-imidazol-2-yl)thio)-N-(3-chlorophenyl)acetamide" and its derivatives have been studied for their synthesis and potential antibacterial activities. Ramalingam et al. (2019) explored the synthesis of such derivatives, highlighting their significant antibacterial activity. This indicates the compound's utility in the development of new antibacterial agents (Ramalingam, Ramesh, & Sreenivasulu, 2019).
Anticancer Properties
Studies have also delved into the anticancer potential of this compound. For instance, Evren et al. (2019) synthesized and evaluated derivatives for their activity against cancer cells, finding that certain derivatives showed high selectivity and apoptosis-inducing capabilities in cancer cells (Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019).
ACAT-1 Inhibition for Disease Treatment
Shibuya et al. (2018) discovered a derivative of this compound as an aqueous-soluble potent inhibitor of human acyl-coenzyme A: cholesterol O-acyltransferase (ACAT)-1, suggesting its use in treating diseases involving ACAT-1 overexpression (Shibuya, Kawamine, Ozaki, Ohgiya, Edano, Yoshinaka, & Tsunenari, 2018).
Structural Analysis and Crystallography
The compound's structural aspects have been analyzed in research as well. Boechat et al. (2011) focused on the structural characteristics, including the molecular shape and various intermolecular interactions, providing insights into its physical and chemical properties (Boechat, Bastos, Maciel, Kover, Wardell, & Wardell, 2011).
Synthesis and Hemolytic Activity
Research by Gul et al. (2017) involved the synthesis of 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides, including derivatives of the compound , and evaluated their antimicrobial and hemolytic activity. This study highlights the compound's potential in medicinal chemistry and its relative toxicity (Gul, Aziz‐ur‐Rehman, Abbasi, Khan, Nafeesa, Siddiqa, Akhtar, Shahid, & Subhani, 2017).
properties
IUPAC Name |
2-[5-(4-bromophenyl)-1-methylimidazol-2-yl]sulfanyl-N-(3-chlorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrClN3OS/c1-23-16(12-5-7-13(19)8-6-12)10-21-18(23)25-11-17(24)22-15-4-2-3-14(20)9-15/h2-10H,11H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZCRRCZGDAXEGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=C1SCC(=O)NC2=CC(=CC=C2)Cl)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((5-(4-bromophenyl)-1-methyl-1H-imidazol-2-yl)thio)-N-(3-chlorophenyl)acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.